

Recommended storage and stability of FRAX1036 in solution

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Compound of Interest		
Compound Name:	FRAX1036	
Cat. No.:	B607550	Get Quote

Application Notes and Protocols for FRAX1036

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the recommended storage, stability, and handling of the p21-activated kinase (PAK) inhibitor, **FRAX1036**. The included protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.

Introduction to FRAX1036

FRAX1036 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are crucial downstream effectors of the Rho family GTPases, Rac1 and Cdc42, and are implicated in various cellular processes such as cell motility, survival, and proliferation.[3] Dysregulation of PAK signaling is associated with numerous cancers, making PAK inhibitors like FRAX1036 valuable tools for cancer research and drug development.[1][3] FRAX1036 exhibits inhibitory activity with Ki values of 23.3 nM for PAK1, 72.4 nM for PAK2, and 2.4 μM for PAK4.[4][5]

Storage and Stability of FRAX1036

Proper storage of **FRAX1036** is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.



Table 1: Recommended Storage of Solid FRAX1036

Storage Condition	Duration	Source(s)
-20°C	Up to 3 years	[6]
-20°C (long term)	Months to years	[7]
0 - 4°C (short term)	Days to weeks	[7]
Dry and dark	Recommended	[7]

Table 2: Recommended Storage of FRAX1036 in Solution

Storage Condition	Solvent	Duration	Source(s)
-80°C	DMSO	Up to 2 years	[4]
-20°C	DMSO	Up to 1 year	[4]
-80°C	Any	Up to 1 year	[6]
-20°C	Any	Up to 1 month	[6][8]
0 - 4°C (short term)	Any	Days to weeks	[7]

Important Note on Solution Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[4] [6]

Solubility of FRAX1036

The solubility of **FRAX1036** in common laboratory solvents is summarized below. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[6]

Table 3: Solubility of FRAX1036



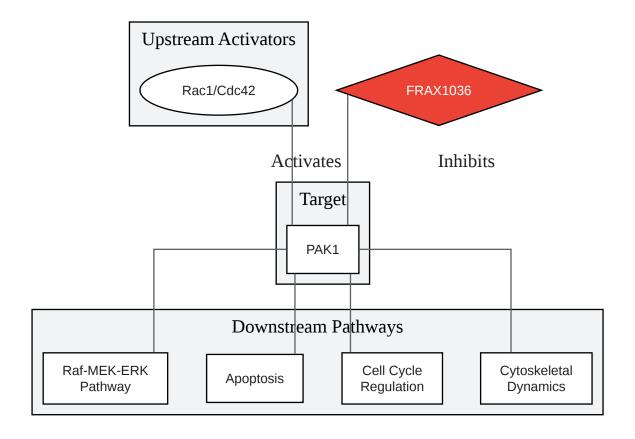
Solvent	Solubility	Source(s)
DMSO	5.3 mg/mL (with warming)	[5][9]
4-Methylpyridine	21 mg/mL	[6]
Water	Insoluble	[6]

Note on DMSO solubility: While one source indicates insolubility in DMSO, this may be attributed to the use of DMSO that has absorbed moisture.[6] Using fresh, anhydrous DMSO is recommended for optimal dissolution.[6] Commercially available solutions of **FRAX1036** in DMSO (e.g., 10 mM) are also an option.[4]

Mechanism of Action and Signaling Pathway

FRAX1036 exerts its effects by inhibiting Group I PAKs, thereby modulating downstream signaling pathways that are critical for cell growth and survival. The inhibition of PAK1 by **FRAX1036** has been shown to lead to a reduction in the phosphorylation of several key downstream targets, including c-Raf, MEK, and ERK.[1][10] This disruption of the signaling cascade can induce apoptosis, as evidenced by the appearance of cleaved PARP, and can also lead to the upregulation of tumor suppressors like p53 and p21.[4][5][6]





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Caption: Simplified signaling pathway of **FRAX1036** action.

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.



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Caption: General workflow for preparing **FRAX1036** solutions.

Protocol:



- Stock Solution Preparation (e.g., 10 mM):
 - Allow the vial of solid FRAX1036 to equilibrate to room temperature for at least 60 minutes before opening.[8]
 - Aseptically weigh the required amount of FRAX1036 powder.
 - Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). If necessary, warm the solution gently to aid dissolution.
 - Vortex briefly to ensure the compound is fully dissolved.
 - Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
 - Store the aliquots at -20°C for up to one year or -80°C for up to two years.[4]
- · Working Solution Preparation:
 - On the day of the experiment, thaw a single aliquot of the FRAX1036 stock solution at room temperature.
 - Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium.
 - Mix thoroughly by gentle pipetting or vortexing.
 - Use the working solution immediately. Do not store diluted solutions for long periods.

This protocol provides a general framework for assessing the effect of **FRAX1036** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-175, OVCAR-3)[1][6]
- Complete cell culture medium
- FRAX1036 working solutions



- Multi-well plates (e.g., 96-well for proliferation assays, 6-well for western blotting)
- Reagents for the desired endpoint assay (e.g., MTT, CellTiter-Glo®, lysis buffer, antibodies)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh
 medium containing various concentrations of FRAX1036 (e.g., 0.5, 1, 2.5, 5 μM).[6] Include
 a vehicle control (medium with the same concentration of DMSO used for the highest
 FRAX1036 concentration).
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6][10]
- Endpoint Analysis:
 - For Proliferation/Viability Assays: Perform an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
 - For Western Blotting: Wash cells with ice-cold PBS, then lyse the cells in an appropriate
 lysis buffer. Process the lysates for protein quantification and subsequent western blot
 analysis to examine the phosphorylation status of PAK1 and its downstream targets (e.g.,
 p-MEK, p-ERK, cleaved PARP).[1][6]

This is a generalized protocol for in vivo studies in mice and should be adapted and approved by the institution's animal care and use committee.

Materials:

• FRAX1036

- Vehicle for formulation (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer, pH 3.0)[10]
- Tumor-bearing mice (e.g., xenograft models)[1][10]



Procedure:

- Formulation Preparation: Prepare the **FRAX1036** formulation at the desired concentration (e.g., for a 30 mg/kg dose).[10] It is recommended to prepare this fresh daily.[4]
- Dosing: Administer the FRAX1036 formulation to the mice via the desired route, such as oral gavage.[6][10]
- Monitoring: Monitor tumor growth and the general health of the animals regularly.
- Pharmacodynamic Studies: At selected time points post-treatment (e.g., 6 hours), tissues
 can be harvested to assess the in vivo inhibition of PAK signaling via methods like
 immunohistochemistry or western blotting of tumor lysates.[10]

Safety and Handling

FRAX1036 is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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